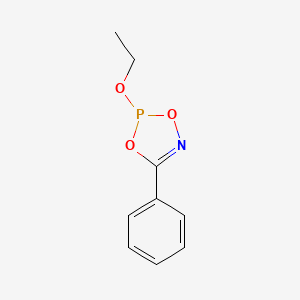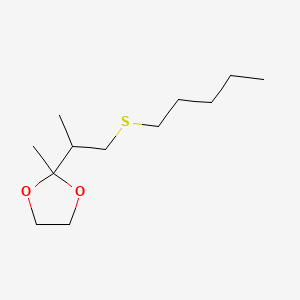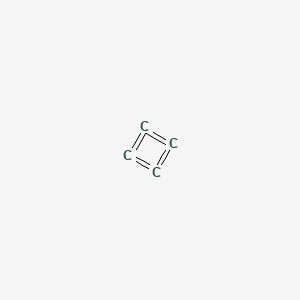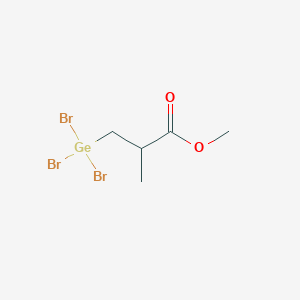![molecular formula C13H14O3S B14330842 3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid CAS No. 105797-54-4](/img/structure/B14330842.png)
3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid is a chemical compound that belongs to the class of benzoxepin derivatives. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The structure of this compound includes a benzoxepin ring system, which is a seven-membered ring containing oxygen, fused to a benzene ring, and a propanoic acid moiety attached via a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxepin ring
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzoxepin ring or the sulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxepin ring or the propanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxepin ring or the propanoic acid moiety.
Scientific Research Applications
3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The benzoxepin ring system can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming reversible or irreversible bonds with target proteins. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid include other benzoxepin derivatives and compounds with similar structural features, such as:
- 2,3-Dihydro-1-benzoxepin-5-yl derivatives
- Benzoxepin-5-yl sulfanyl compounds
- Propanoic acid derivatives with benzoxepin rings
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the benzoxepin ring, sulfanyl group, and propanoic acid moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
105797-54-4 |
|---|---|
Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzoxepin-5-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C13H14O3S/c14-13(15)7-9-17-12-6-3-8-16-11-5-2-1-4-10(11)12/h1-2,4-6H,3,7-9H2,(H,14,15) |
InChI Key |
ZGDKYXRBYMBRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C(=C1)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)
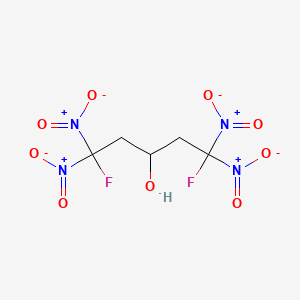

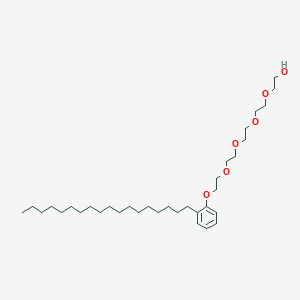

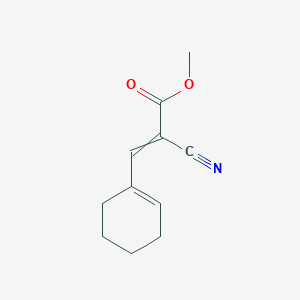
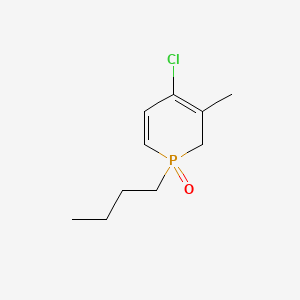
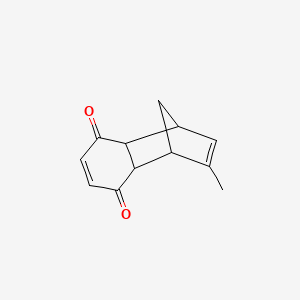
![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)
